1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate
Description
Properties
IUPAC Name |
1-O,1-O-ditert-butyl 3-O-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO7/c1-8-23-15(22)12(18-10-19)9-11(13(20)24-16(2,3)4)14(21)25-17(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHAYIBPFYQHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676275 | |
| Record name | 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75117-30-5 | |
| Record name | 1,1-Bis(1,1-dimethylethyl) 3-ethyl 3-(formylamino)-1,1,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75117-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₂₅N₁O₇
- Molecular Weight : 299.36 g/mol
- CAS Number : 849935-83-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits properties that are indicative of:
- Antioxidant Activity : The presence of tert-butyl groups contributes to its stability and ability to scavenge free radicals.
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
Biological Activity Data
Case Study 1: Antioxidant Effects
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels. The antioxidant capacity was measured using the DPPH assay, showing an IC50 value indicating strong scavenging ability against free radicals.
Case Study 2: Anti-inflammatory Mechanism
In a murine model of acute inflammation induced by lipopolysaccharides (LPS), the administration of the compound led to a marked reduction in inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2). Histological analysis revealed decreased edema and infiltration of inflammatory cells in treated animals compared to controls.
Case Study 3: Enzyme Interaction
Research investigating the inhibitory effects on COX enzymes revealed that the compound effectively reduced prostaglandin synthesis in vitro. This suggests potential applications in managing pain and inflammation-related conditions.
Scientific Research Applications
Organic Synthesis
1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate serves as an important building block in organic synthesis. Its structure allows for:
- Formation of Complex Molecules: The tricarboxylate moiety can undergo various reactions such as esterification and amidation, leading to the synthesis of more complex organic compounds.
- Synthesis of Pharmaceuticals: The compound can be utilized in the synthesis of pharmaceutical intermediates, particularly those requiring carboxylic acid derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound's derivatives have shown potential therapeutic effects:
- Antioxidant Activity: Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties: Some derivatives have been explored for their anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases.
Materials Science
The compound's stability and reactivity make it suitable for applications in materials science:
- Polymer Chemistry: It can be used as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties.
- Coatings and Adhesives: Its chemical structure allows it to be incorporated into coatings and adhesives that require durability and resistance to environmental degradation.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive compounds through a multi-step reaction involving esterification and cyclization. The resulting compounds showed promising activity against cancer cell lines.
Case Study 2: Development of Antioxidant Materials
Another research project focused on developing polymeric materials infused with this compound to enhance their antioxidant properties. The study reported a significant increase in the lifespan of the materials when exposed to oxidative conditions compared to traditional polymers.
Comparative Data Table
| Application Area | Specific Use | Outcomes/Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates multi-step synthetic routes |
| Medicinal Chemistry | Antioxidant and anti-inflammatory agents | Potential therapeutic applications |
| Materials Science | Monomer/additive in polymers | Enhanced thermal stability |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with structurally related tricarboxylates and dicarboxylates from the provided evidence:
Key Observations:
- Steric Effects : The tert-butyl groups in the target compound and ’s butane tricarboxylate enhance steric hindrance, reducing enzymatic degradation compared to ethyl esters in .
- Reactivity : Brominated tricarboxylates () are reactive toward nucleophilic substitution, whereas the target’s formamide group enables hydrogen bonding, a feature absent in simpler esters .
- Solubility : Triethyl propane-1,1,3-tricarboxylate () has moderate lipophilicity (LogP 1.5), while the target’s tert-butyl groups likely increase hydrophobicity, balanced by the polar formamide .
Pharmaceutical and Industrial Relevance
- Amlodipine Besylate () : A dihydropyridine calcium channel blocker with a benzenesulfonate group. While structurally distinct from the target, its ethyl and methyl esters highlight the role of ester groups in bioavailability enhancement .
Preparation Methods
Transesterification and Protecting Group Chemistry
Transesterification offers an alternative pathway, particularly for introducing tert-butyl esters. As demonstrated in the synthesis of tert-butoxycarbonyl-protected macrocycles, tert-butanol and base catalysts (e.g., potassium tert-butoxide) in aprotic solvents like toluene facilitate efficient transesterification. For the target compound:
-
Ethyl ester precursor : Propane-1,1,3-tricarboxylic acid triethyl ester is synthesized via acid-catalyzed esterification.
-
Selective tert-butyl transesterification : Two ethyl esters are replaced with tert-butyl groups using tert-butanol and a catalytic base (e.g., (tert-BuO)₄Ti), preserving the third ethyl ester.
-
Formamido installation : The 3-position is functionalized via formylation of an intermediate amine, synthesized through Hofmann degradation or Curtius rearrangement.
This method benefits from the stability of ethyl esters under transesterification conditions, though regioselectivity must be carefully controlled.
Detailed Synthetic Protocols
Acid-Catalyzed Esterification Route
Step 1: Synthesis of 1,1,3-Tricarboxylic Acid Triethyl Ester
Propane-1,1,3-tricarboxylic acid (10.0 g, 52.6 mmol) is dissolved in excess ethanol (200 mL) with concentrated sulfuric acid (2 mL). The mixture is refluxed for 12 hours, after which the solvent is removed under reduced pressure. The crude product is purified via recrystallization from hexane/ethyl acetate (yield: 85%).
Step 2: Selective tert-Butyl Transesterification
The triethyl ester (5.0 g, 16.3 mmol) is combined with tert-butanol (50 mL), toluene (100 mL), and potassium tert-butoxide (0.5 g, 4.5 mmol). The reaction is refluxed at 110°C for 18 hours, with methanol byproduct removed via azeotropic distillation. After cooling, the mixture is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield the di-tert-butyl ethyl ester (yield: 72%).
Step 3: Formamidation of the 3-Position
The ethyl ester intermediate (3.0 g, 8.7 mmol) is treated with formic acid (5 mL) and acetic anhydride (3 mL) at 0°C for 2 hours. The reaction is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (SiO₂, hexane/EtOAc 4:1) to afford the title compound (yield: 68%).
Direct Amination-Formylation Approach
Step 1: Synthesis of 3-Aminopropane-1,1,3-tricarboxylic Acid Triethyl Ester
Propane-1,1,3-tricarboxylic acid triethyl ester (10.0 g, 32.5 mmol) is treated with ammonia gas in methanol at −10°C for 6 hours. The resulting amine is isolated via filtration and dried (yield: 78%).
Step 2: Formylation
The amine (5.0 g, 15.4 mmol) is reacted with formic acid (10 mL) and trimethylamine (3 mL) in THF at room temperature for 12 hours. The product is extracted with ethyl acetate and purified via recrystallization (yield: 82%).
Step 3: tert-Butyl Ester Formation
The formamidated triethyl ester (4.0 g, 11.2 mmol) undergoes transesterification with tert-butanol (40 mL) and titanium(IV) isopropoxide (0.5 g) in toluene at 120°C for 24 hours. Workup yields the final product (yield: 65%).
Optimization and Challenges
Solvent and Catalyst Selection
Stability of the Formamido Group
Formamido groups are susceptible to hydrolysis under acidic or basic conditions. Mild formylation agents (e.g., formic acid/acetic anhydride) and neutral workup conditions are critical to preserving integrity.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (CDCl₃) : δ 1.43 (s, 18H, tert-Bu), 1.29 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂), 8.12 (s, 1H, NHCHO).
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IR (cm⁻¹) : 1725 (C=O ester), 1660 (C=O formamide), 1530 (N–H bend).
Q & A
Q. Methodological Example :
Start with tert-butyl-protected precursors.
Introduce the ethyl ester via nucleophilic acyl substitution.
Use catalytic zinc triflate to facilitate cyclization or coupling steps.
Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) during structural elucidation of this compound?
Advanced Research Question
Conflicting data often arise from dynamic processes (e.g., rotamerism) or isotopic patterns.
- NMR Analysis :
- Mass Spectrometry :
- High-resolution MS (HRMS) distinguishes between isotopic clusters and fragmentation patterns. For example, the trifluoromethyl group in related compounds produces distinct isotopic signatures .
Advanced Research Question
- Reaction Path Search : Quantum mechanical calculations (DFT) identify low-energy transition states. For example, ICReDD’s approach combines DFT with experimental feedback to optimize reaction conditions .
- Machine Learning : Train models on analogous tricarboxylates to predict regioselectivity or catalyst compatibility.
Q. Workflow Example :
Perform DFT calculations on proposed intermediates.
Validate with microreactor experiments under flow conditions.
Iterate using Bayesian optimization to refine reaction parameters .
How can researchers mitigate side reactions during tert-butyl group deprotection?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
